molecular formula C10H9BrN2O B13135240 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine

5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13135240
M. Wt: 253.09 g/mol
InChI Key: WYJKTPHYNCGNNZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, an oxetane ring, and a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the oxetane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The oxetane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxetane precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Sodium Hydride (NaH): Used for deprotonation in nucleophilic substitution reactions.

    Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cyclization reactions can produce complex polycyclic structures .

Scientific Research Applications

5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and oxetane ring can interact with molecular targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(oxetan-3-yloxy)pyridine: Similar structure but with an oxetane ring attached via an oxygen atom.

    5-Bromo-2-methylpyridin-3-amine: Similar brominated pyridine core but with different substituents.

Uniqueness

5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and an oxetane ring on the pyrrolopyridine core. This combination of structural features imparts unique chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H9BrN2O/c11-7-1-8-9(6-4-14-5-6)3-13-10(8)12-2-7/h1-3,6H,4-5H2,(H,12,13)

InChI Key

WYJKTPHYNCGNNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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